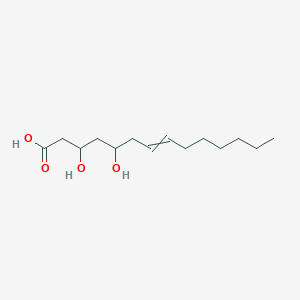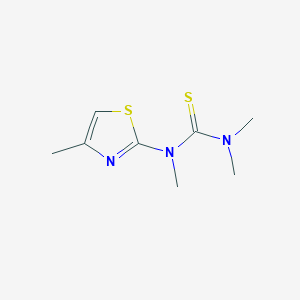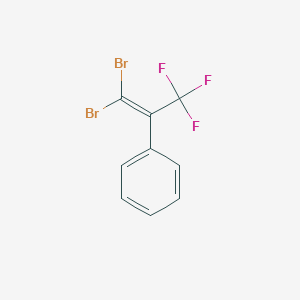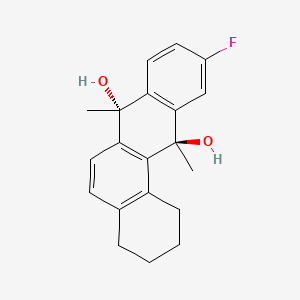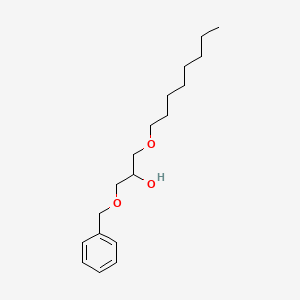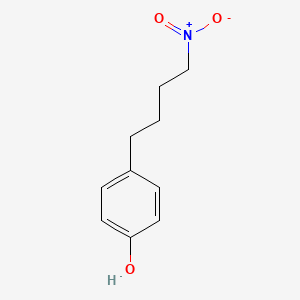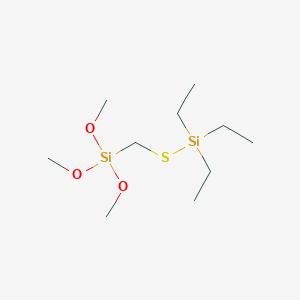
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane is a chemical compound known for its unique structure and properties It contains both silicon and sulfur atoms, which contribute to its distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane typically involves the reaction of diethylsilane with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce silanes or siloxanes.
Applications De Recherche Scientifique
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce silicon and sulfur atoms into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane exerts its effects involves interactions with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other atoms, leading to the formation of new chemical structures. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Similar structure but with methyl groups instead of ethyl groups.
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Another variant with different substituents.
Uniqueness
This compound is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical properties
Propriétés
Numéro CAS |
95454-55-0 |
|---|---|
Formule moléculaire |
C10H26O3SSi2 |
Poids moléculaire |
282.55 g/mol |
Nom IUPAC |
triethyl(trimethoxysilylmethylsulfanyl)silane |
InChI |
InChI=1S/C10H26O3SSi2/c1-7-15(8-2,9-3)14-10-16(11-4,12-5)13-6/h7-10H2,1-6H3 |
Clé InChI |
ZZHIUNIFEKXRMH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)SC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


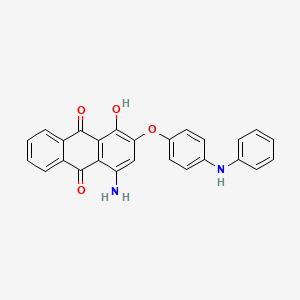

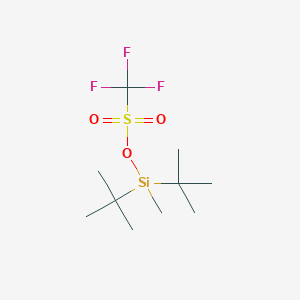
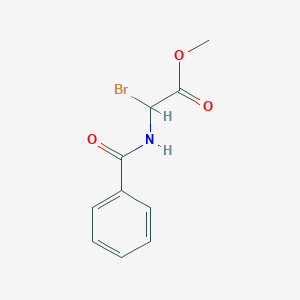

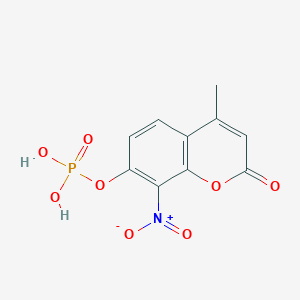
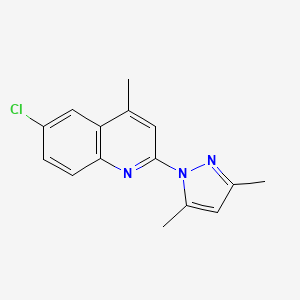
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
